molecular formula C16H11Cl2NO3 B5592814 8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B5592814
M. Wt: 336.2 g/mol
InChI Key: KRSGWOWKIQTHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core fused with a dioxolo ring and substituted with a dichlorophenyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

8-(2,6-dichlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-10-2-1-3-11(18)16(10)9-5-15(20)19-12-6-14-13(4-8(9)12)21-7-22-14/h1-4,6,9H,5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSGWOWKIQTHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a dichlorophenyl-substituted aniline, the compound undergoes a series of reactions including nitration, reduction, and cyclization to form the quinoline core. The dioxolo ring is then introduced through a cyclization reaction involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or quinoline rings .

Scientific Research Applications

8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,6-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.